3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid
Overview
Description
“3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . The compound has a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. One method could involve the use of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) as a coformer to pyridine carboxylic acid cocrystallization . Another method could involve the functionalization of Fe3O4 nanoparticles as an organic–inorganic hybrid heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of “3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” is likely to be complex due to the presence of the diethylcarbamoyloxy group and the carboxylic acid group. The structure can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM .Chemical Reactions Analysis
The chemical reactions involving “3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” could be complex and might involve multiple steps. For instance, the reaction with squaric acid leads to the formation of new complexes .Scientific Research Applications
Antimicrobial Activities and DNA Interactions
One study investigated the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives. These compounds, including derivatives like 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The DNA interactions of these molecules were analyzed through molecular docking simulations, highlighting their potential in developing antimicrobial agents and understanding molecular interactions with DNA (Ö. Tamer et al., 2018).
Extraction and Separation Processes
Another area of application involves the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents. This study provides insight into the optimization of extraction processes for pyridine carboxylic acids, which are widely used in food, pharmaceutical, and biochemical industries. The research focused on understanding the effects of diluent, extractant composition, and initial acid concentration on extraction efficiency (Sushil Kumar & B. V. Babu, 2009).
Heterocyclic Chemistry and Organic Synthesis
In the realm of organic synthesis, the study of pyridine carboxylic acid derivatives also plays a crucial role. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates showcases the utility of these compounds as scaffolds for generating highly functionalized isoxazole derivatives. Such research underlines the importance of pyridine carboxylic acid derivatives in developing new organic synthetic methodologies (J. G. Ruano, Cristina Fajardo, & M. R. Martín, 2005).
Catalysis and Material Science
Research in catalysis and material science has also highlighted the significance of pyridine carboxylic acids. For instance, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as magnetic catalysts for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. This study exemplifies the role of pyridine carboxylic acid derivatives in creating environmentally friendly catalysts for organic transformations (Sakineh Asghari & M. Mohammadnia, 2016).
Properties
IUPAC Name |
3-(diethylcarbamoyloxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-13(4-2)11(16)17-9-7-12-6-5-8(9)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZUWMMDWXKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363752 | |
Record name | 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215364-83-3 | |
Record name | 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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